Welcome to the BenchChem Online Store!
molecular formula C8H10BrN B1273662 4-Bromo-2-ethylaniline CAS No. 45762-41-2

4-Bromo-2-ethylaniline

Cat. No. B1273662
M. Wt: 200.08 g/mol
InChI Key: LGOZNQPHTIGMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08524730B2

Procedure details

Acetic anhydride (4.73 ml) was added to the mixture of 4-bromo-2-ethylaniline (5.0 g) and KOAc (2.94 g) in CHCl3 (70 ml) and stirred for 30 minutes at reflux. Then isoamyl nitrite (6.65 ml) and 18-crown-6-ether (660 mg) was added to the reaction mixture and stirred for 12 h. under reflux. The reaction mixture was diluted with CHCl3, washed with water, and dried over sodium sulfate. After filtration and concentration, the residue was purified by silica gel chromatography (hexane/EtOAc), and crystallized from mixed solvent of hexane and CHCl3 to give intended compound as a yellow solid.
Quantity
4.73 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
KOAc
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.65 mL
Type
reactant
Reaction Step Two
Quantity
660 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Br:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[C:11]([CH2:16][CH3:17])[CH:10]=1.CC([O-])=O.[K+].[N:23](OCCC(C)C)=O.C1OCCOCCOCCOCCOCCOC1>C(Cl)(Cl)Cl>[C:5]([N:13]1[C:12]2[C:11](=[CH:10][C:9]([Br:8])=[CH:15][CH:14]=2)[C:16]([CH3:17])=[N:23]1)(=[O:7])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
4.73 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)CC
Name
KOAc
Quantity
2.94 g
Type
reactant
Smiles
CC(=O)[O-].[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
6.65 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
660 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
stirred for 12 h.
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (hexane/EtOAc)
CUSTOM
Type
CUSTOM
Details
crystallized
ADDITION
Type
ADDITION
Details
from mixed solvent of hexane and CHCl3
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(=O)N1N=C(C2=CC(=CC=C12)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.